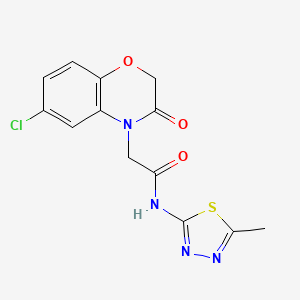

![molecular formula C14H18N4O2 B5482761 ethyl cyano[6-(1-piperidinyl)-3(2H)-pyridazinylidene]acetate](/img/structure/B5482761.png)

ethyl cyano[6-(1-piperidinyl)-3(2H)-pyridazinylidene]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Synthesis Analysis

Ethyl cyanoacetate may be prepared in various ways . Some methods include Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide , Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids , and reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst .Molecular Structure Analysis

The molecular formula of ethyl cyanoacetate is C5H7NO2 . It has a molar mass of 113.116 g·mol −1 .Chemical Reactions Analysis

Ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis

Ethyl cyanoacetate is a colorless liquid . It has a vapor pressure that follows the Antoine equation . Two polymorphic forms occur . Below −111 °C, the crystal form II is dominant . Above this temperature, the crystal form I is formed which melts at −22 °C . The heat capacity at 25 °C is 220.22 J K −1 mol −1 .Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines has been reported . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .

properties

IUPAC Name |

ethyl (2Z)-2-cyano-2-(3-piperidin-1-yl-1H-pyridazin-6-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-2-20-14(19)11(10-15)12-6-7-13(17-16-12)18-8-4-3-5-9-18/h6-7,16H,2-5,8-9H2,1H3/b12-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPZJTIRXMJJAV-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1C=CC(=NN1)N2CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/C=CC(=NN1)N2CCCCC2)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5482681.png)

![N-[2-(2-furyl)ethyl]-7-(tetrahydrofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5482698.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide](/img/structure/B5482711.png)

![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5482739.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5482743.png)

![2-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5482754.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5482757.png)

![N-[2-(4-chlorophenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5482763.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5482765.png)

![8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5482767.png)

![ethyl 4-({2-(4-chlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5482772.png)